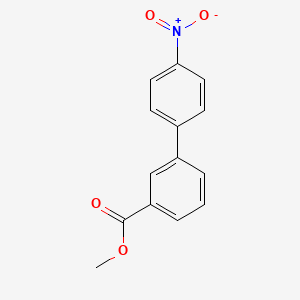

Methyl 3-(4-nitrophenyl)benzoate

Vue d'ensemble

Description

Methyl 3-(4-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 4-nitrophenyl group

Mécanisme D'action

Target of Action

Methyl 3-(4-nitrophenyl)benzoate is a complex organic compound that interacts with various targets. The primary targets of this compound are the aromatic ring and the ester . The electrophiles attack the ring, while the nucleophiles attack the carbonyl center .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. Electrophiles, which are species attracted to electrons, attack the aromatic ring of the compound . This is illustrated by acid-catalyzed nitration with nitric acid, which results in the formation of Methyl 3-nitrobenzoate . On the other hand, nucleophiles, which are species that donate an electron pair, attack the carbonyl center . This is demonstrated by the hydrolysis reaction with the addition of aqueous sodium hydroxide (NaOH), resulting in the formation of methanol and sodium benzoate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the processes of nitration and hydrolysis . Nitration is a substitution reaction where a nitro group replaces a hydrogen atom in the aromatic ring . Hydrolysis, on the other hand, is a reaction involving the breaking of a bond in a molecule using water . The downstream effects of these reactions include the formation of new compounds such as Methyl 3-nitrobenzoate and sodium benzoate .

Result of Action

The result of the action of this compound is the formation of new compounds. When it undergoes nitration, Methyl 3-nitrobenzoate is formed . When it undergoes hydrolysis, methanol and sodium benzoate are produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the concentration of the nitric acid . Similarly, the rate of the hydrolysis reaction can be influenced by the pH of the environment and the temperature .

Analyse Biochimique

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that benzoic acid derivatives can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position. The resulting product is then subjected to esterification using methanol and a suitable acid catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

Reduction: Methyl 3-(4-aminophenyl)benzoate.

Substitution: Various halogenated or nitrated derivatives.

Hydrolysis: 3-(4-nitrophenyl)benzoic acid and methanol.

Applications De Recherche Scientifique

Methyl 3-(4-nitrophenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs that release active compounds upon metabolic conversion.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparaison Avec Des Composés Similaires

Methyl 3-nitrobenzoate: Similar structure but lacks the 4-nitrophenyl group.

Methyl 4-nitrobenzoate: Similar structure but the nitro group is directly attached to the benzoate ring.

Methyl 3-(4-aminophenyl)benzoate: The reduction product of methyl 3-(4-nitrophenyl)benzoate.

Activité Biologique

Methyl 3-(4-nitrophenyl)benzoate, a chemical compound with the formula CHNO, has garnered attention for its potential biological activities. This article reviews its antibacterial properties, enzyme inhibition, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound consists of a benzoate moiety with a nitrophenyl group at the para position. The presence of the nitro group is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. Studies indicate that derivatives of this compound exhibit varying degrees of antimicrobial activity.

Case Studies

- Antimicrobial Efficacy : A study reported that modifications of the nitrophenyl group significantly affected the minimum inhibitory concentration (MIC) values against Streptococcus pneumoniae. The compound demonstrated MIC values ranging from 8 µg/mL to 256 µg/mL depending on structural modifications .

- Structure-Activity Relationship (SAR) : Research indicated that maintaining the nitro group was crucial for preserving antimicrobial activity. Removing or altering this group led to diminished efficacy, highlighting its role in binding interactions .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.

Inhibition Studies

- Dual Inhibitory Action : Compounds similar to this compound were shown to have low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, with IC values below 32 nM . This suggests that this compound could potentially exhibit similar inhibitory effects, warranting further investigation.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound derivatives have been assessed using in silico methods. Key findings include:

- Metabolism : Certain derivatives were metabolized by cytochrome P450 enzymes (CYP1A2, CYP2C19), indicating potential interactions in biological systems .

- Toxicity Assessment : Toxicity predictions showed no AMES toxicity for the compounds studied, suggesting a favorable safety profile .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

methyl 3-(4-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTYTPKNDUBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718389 | |

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-26-9 | |

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.